Benzenethiol, 2,5-dipropoxy-

Description

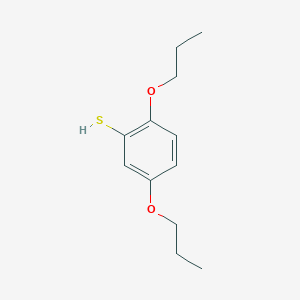

Benzenethiol, 2,5-dipropoxy- (C₆H₃(SH)(OCH₂CH₂CH₃)₂) is an aromatic thiol derivative featuring two propoxy (-OCH₂CH₂CH₃) groups at the 2- and 5-positions of the benzene ring. This structural modification distinguishes it from simpler benzenethiols, such as unsubstituted benzenethiol (C₆H₅SH) or methoxy/ethoxy analogs. The propoxy substituents enhance steric bulk and hydrophobicity, influencing its physicochemical properties, self-assembly behavior, and reactivity.

Properties

CAS No. |

62774-74-7 |

|---|---|

Molecular Formula |

C12H18O2S |

Molecular Weight |

226.34 g/mol |

IUPAC Name |

2,5-dipropoxybenzenethiol |

InChI |

InChI=1S/C12H18O2S/c1-3-7-13-10-5-6-11(12(15)9-10)14-8-4-2/h5-6,9,15H,3-4,7-8H2,1-2H3 |

InChI Key |

XNYOUYUZFIYIFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)OCCC)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where propoxy groups are introduced to the benzene ring in the presence of a suitable catalyst and under controlled conditions . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of benzenethiol, 2,5-dipropoxy- may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 2,5-dipropoxy- undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydride and alkyl halides are often employed.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: The corresponding thiol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenethiol, 2,5-dipropoxy- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its thiol group.

Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of benzenethiol, 2,5-dipropoxy- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

The following analysis compares 2,5-dipropoxybenzenethiol with key analogs, focusing on molecular properties, self-assembled monolayer (SAM) formation, toxicity, and applications.

Structural and Physicochemical Properties

Key Observations :

- Boiling Point : Longer alkoxy chains (e.g., propoxy) increase molecular weight and van der Waals interactions, raising boiling points compared to methoxy/ethoxy analogs .

- logP : Propoxy groups enhance lipophilicity, reducing water solubility. This trend aligns with the higher logP values observed in alkoxy-substituted aromatics .

- Symmetry Effects : 2,4,6-Trimethoxybenzenethiol’s symmetrical substitution likely improves crystallinity and SAM order compared to asymmetrical analogs .

Self-Assembled Monolayer (SAM) Formation

Research Findings :

- SAM order correlates with substituent bulk and chain length. For example, oligo(phenylethynyl)benzenethiols with three benzene rings form highly ordered (2√3 × 3) structures, whereas unsubstituted benzenethiol fails to organize .

- Propoxy groups in 2,5-dipropoxybenzenethiol may mimic these effects, though experimental confirmation is needed.

Toxicity and Handling Considerations

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.